An In-depth Technical Guide on the Spectral Data of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine
An In-depth Technical Guide on the Spectral Data of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral characteristics of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine. Due to a lack of publicly available experimental spectral data for this specific compound, this document outlines the predicted data based on the analysis of its functional groups and provides generalized experimental protocols for its characterization.
Physicochemical Properties
5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is a heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyrimidine core, a reactive bromomethyl group, and an electron-withdrawing trifluoromethyl group, makes it a versatile building block in medicinal chemistry.[1]
| Property | Value |
| Chemical Name | 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine |
| Molecular Formula | C₆H₄BrF₃N₂ |
| Molecular Weight | 241.01 g/mol [1] |
| CAS Number | 198404-35-2[1] |
| Predicted Boiling Point | 174.7±40.0 °C[1] |
| Predicted Density | 1.735±0.06 g/cm³[1] |
Predicted Spectral Data
The following sections detail the anticipated spectral data for 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine. These predictions are based on established principles of spectroscopy and the known effects of the compound's constituent functional groups.
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the pyrimidine ring protons and the bromomethyl protons.
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~9.0 | Singlet | 2H | H-4, H-6 | The two protons on the pyrimidine ring are in electronically similar environments and are expected to appear as a singlet at a downfield shift due to the electron-withdrawing effects of the nitrogen atoms and the trifluoromethyl group. |
| ~4.6 | Singlet | 2H | -CH₂Br | The methylene protons of the bromomethyl group are expected to appear as a singlet. The electronegativity of the adjacent bromine atom will shift this signal downfield. |
The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The trifluoromethyl group will cause the C-2 and CF₃ signals to appear as quartets due to C-F coupling.
| Predicted Chemical Shift (δ) (ppm) | Assignment | Rationale |
| ~160 (q) | C-2 | This carbon is attached to two nitrogen atoms and the trifluoromethyl group, resulting in a significant downfield shift and splitting into a quartet. |
| ~158 | C-4, C-6 | These equivalent carbons are part of the aromatic pyrimidine ring and are deshielded by the adjacent nitrogen atoms. |
| ~125 | C-5 | The carbon atom bearing the bromomethyl group. |
| ~120 (q) | -CF₃ | The carbon of the trifluoromethyl group will be significantly shifted and will appear as a quartet due to the three attached fluorine atoms. |
| ~30 | -CH₂Br | The carbon of the bromomethyl group is expected in the aliphatic region, shifted downfield by the bromine atom. |
Electron Impact (EI) mass spectrometry is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine.
| m/z Ratio | Interpretation | Rationale |
| 240/242 | [M]⁺ | The molecular ion peak, showing a characteristic ~1:1 ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br). |
| 161 | [M-Br]⁺ | Loss of a bromine radical from the molecular ion. |
| 171 | [M-CF₃]⁺ | Loss of a trifluoromethyl radical. |
| 69 | [CF₃]⁺ | The trifluoromethyl cation, which is often a stable and prominent fragment. |
The IR spectrum will be characterized by absorptions corresponding to the pyrimidine ring, the C-F bonds of the trifluoromethyl group, and the C-Br bond.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3100-3000 | Medium-Weak | Aromatic C-H | Stretching[2] |
| 1600-1450 | Medium-Strong | C=C and C=N | Ring Stretching[2] |
| 1350-1100 | Strong | C-F | Stretching |
| ~1250 | Medium | C-H (in-plane) | Bending |
| ~850 | Medium | C-H (out-of-plane) | Bending |
| 700-600 | Medium-Strong | C-Br | Stretching |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to characterize 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine.
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Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Procedure:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0 to 200 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
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Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the internal standard.
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Objective: To determine the molecular weight and fragmentation pattern of the compound.
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Instrumentation: A mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source.
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Procedure:
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Sample Preparation: For EI-MS, a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. For ESI-MS, a more dilute solution in a solvent such as acetonitrile or methanol is used.
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Sample Introduction: The sample is introduced into the ion source. For EI, this typically involves vaporization by heating.
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Ionization: The sample is ionized. In EI, high-energy electrons bombard the gaseous molecules.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole or time-of-flight).
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Detection: The detector records the abundance of each ion, generating the mass spectrum.
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Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
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Procedure:
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Sample Preparation: If using ATR, a small amount of the solid sample is placed directly onto the ATR crystal.
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Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.
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Sample Scan: The sample spectrum is then recorded. A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.
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Data Processing: The background is automatically subtracted from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
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Mandatory Visualization
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a novel chemical compound like 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine.
Caption: A flowchart detailing the process of chemical structure elucidation.
